N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide
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Overview
Description
- YQ128 is a potent and selective second-generation inhibitor of the NLRP3 (NOD-like receptor P3) inflammasome . The NLRP3 inflammasome plays a crucial role in innate immunity and inflammation.
- YQ128 suppresses the production of interleukin-1β (IL-1β) but does not affect tumor necrosis factor-alpha (TNF-α) production.
- It can cross the blood-brain barrier (BBB) and reach the central nervous system (CNS).
Mechanism of Action
Target of Action
YQ128, also known as MS-30007, N-(5-chloro-2-propoxybenzyl)-N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)-2-(thiophen-3-yl)acetamide, Chembl4559751, GLXC-26327, or AT26011, is a potent and selective second-generation NLRP3 (NOD-like receptor P3) inflammasome inhibitor . The NLRP3 inflammasome plays essential roles in the maturation and production of IL-1β and IL-18 .
Mode of Action
YQ128 interacts with its target, the NLRP3 inflammasome, to suppress the release of IL-1β . This demonstrates the specific inhibition of the NLRP3 inflammasome by YQ128 .
Biochemical Pathways
The NLRP3 inflammasome, the primary target of YQ128, plays essential roles in the maturation and production of IL-1β and IL-18 . Dysregulation of the inflammasome and IL-1β affects the pathogenesis of many human diseases, such as autoinflammatory disorders, diabetes, and neurodegenerative disorders .
Pharmacokinetics
YQ128 exhibits extensive extravascular distribution with a large steady-state volume of distribution (Vdss) of 8.5 L/kg and rapid total clearance (CLtot) of 41 mL/min/kg . This results in an intermediate terminal plasma half-life (t1/2) of 6.6 hours after intravenous administration . When oral administration is used, YQ128 shows delayed gastrointestinal absorption with a tmax and cmax of 12 hours and 73 ng/mL, respectively . The oral bioavailability of YQ128 is about 10% in the rat .
Result of Action
This leads to its anti-inflammatory activity .
Action Environment
YQ128 can cross the blood-brain barrier (BBB) to reach the central nervous system (CNS) . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors within the CNS .
Biochemical Analysis
Biochemical Properties
YQ128 plays a significant role in biochemical reactions, particularly in the maturation and production of IL-1β and IL-18 . It interacts with the NLRP3 inflammasome, a multiprotein complex that regulates inflammation . YQ128 suppresses the release of IL-1β from peritoneal macrophages upon LPS/ATP challenge .
Cellular Effects
YQ128 has profound effects on various types of cells and cellular processes. It significantly and selectively suppresses the production of IL-1β, but not TNF-α . This selective inhibition demonstrates the specific cellular effects of YQ128 on the NLRP3 inflammasome .
Molecular Mechanism
YQ128 exerts its effects at the molecular level primarily through its interaction with the NLRP3 inflammasome . Upon activation, NLRP3 oligomerizes and recruits partner proteins to form a supramolecular platform to process the maturation and release of IL-1β and IL-18 .
Temporal Effects in Laboratory Settings
In laboratory settings, YQ128 shows a time-dependent effect. In primary mouse peritoneal macrophage cells, YQ128 suppresses the release of IL-1β from peritoneal macrophages upon LPS/ATP challenge .
Dosage Effects in Animal Models
The effects of YQ128 vary with different dosages in animal models
Transport and Distribution
YQ128 can penetrate into the CNS . In SD rats, YQ128 exhibits extensive extravascular distribution with a large steady-state volume of distribution (Vdss) of 8.5 L/kg .
Subcellular Localization
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for YQ128 are not widely available in the literature.
- Industrial production methods are also not well-documented.
Chemical Reactions Analysis
- YQ128 undergoes various chemical reactions, although detailed information on specific types (oxidation, reduction, substitution) is limited.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products formed from YQ128 reactions are not extensively reported.
Scientific Research Applications
- YQ128 has been studied in various contexts:
Inflammation Research: Due to its NLRP3 inhibition, YQ128 is relevant for understanding inflammatory processes.
Neuroinflammation and CNS Disorders: Its BBB penetration makes it valuable for CNS-related studies.
Drug Development: Researchers explore YQ128 as a potential therapeutic agent.
Immunology and Autoimmune Diseases: Investigating its effects on immune responses.
Cell Biology and Signaling Pathways: YQ128’s impact on cellular pathways is of interest.
Comparison with Similar Compounds
- YQ128’s uniqueness lies in its selectivity for NLRP3.
- Similar compounds include MCC950 (another NLRP3 inhibitor) and other inflammasome modulators.
Remember that YQ128 is primarily studied in the context of inflammation and immune responses.
Properties
IUPAC Name |
N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4S2/c1-3-13-29-36(32,33)25-8-5-21(6-9-25)11-14-30(27(31)17-22-12-16-35-20-22)19-23-18-24(28)7-10-26(23)34-15-4-2/h1,5-10,12,16,18,20,29H,4,11,13-15,17,19H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYRFRNYALLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CN(CCC2=CC=C(C=C2)S(=O)(=O)NCC#C)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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